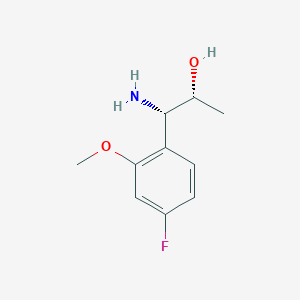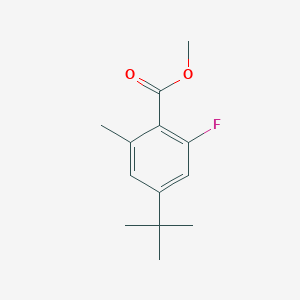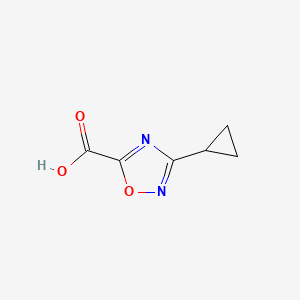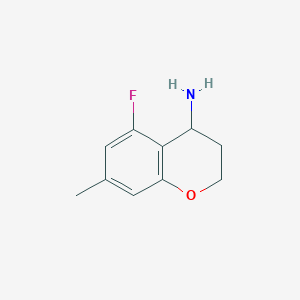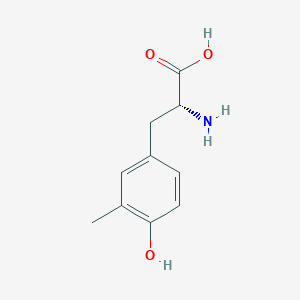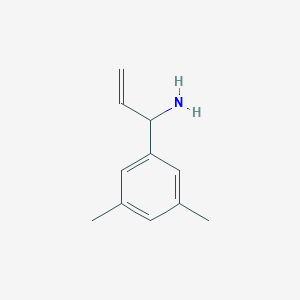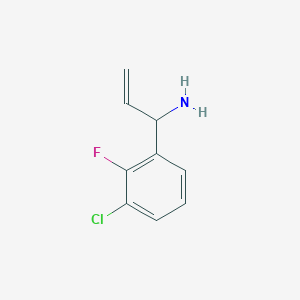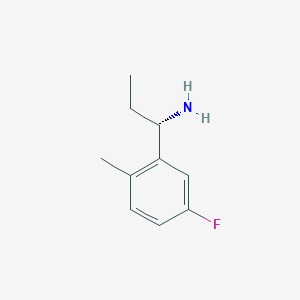
(R)-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine is a chiral compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a trifluoroethylamine group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloropyridine, which is commercially available.
Formation of Intermediate: The 2-chloropyridine undergoes a nucleophilic substitution reaction with a trifluoroethylamine derivative under basic conditions to form the intermediate.
Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the ®-enantiomer of the final product.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Employing advanced chromatographic techniques to purify the compound.
Quality Control: Implementing rigorous quality control measures to ensure the enantiomeric purity and overall quality of the product.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoroethylamine group to other functional groups.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: The compound can be used to study protein-ligand interactions.
Medicine
Drug Development:
Therapeutic Agents: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or altering its function. The trifluoroethylamine group plays a crucial role in enhancing the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloropyridine: Lacks the trifluoroethylamine group, making it less reactive.
3-Chloropyridine: Substitution at a different position, leading to different reactivity and applications.
2,2,2-Trifluoroethylamine: Lacks the pyridine ring, resulting in different chemical properties.
Uniqueness
®-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine is unique due to the presence of both the trifluoroethylamine group and the chloropyridine ring. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H6ClF3N2 |
|---|---|
Peso molecular |
210.58 g/mol |
Nombre IUPAC |
(1R)-1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-6-4(2-1-3-13-6)5(12)7(9,10)11/h1-3,5H,12H2/t5-/m1/s1 |
Clave InChI |
DFXFHPRSPFOMIT-RXMQYKEDSA-N |
SMILES isomérico |
C1=CC(=C(N=C1)Cl)[C@H](C(F)(F)F)N |
SMILES canónico |
C1=CC(=C(N=C1)Cl)C(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



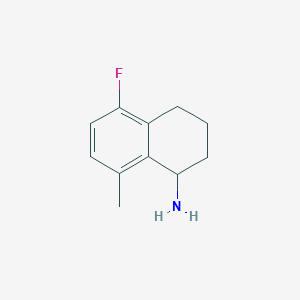
![Methyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl ether](/img/structure/B15237642.png)
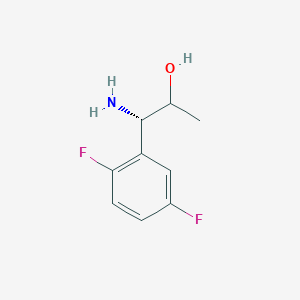
![2-Amino-8,8-difluoro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B15237648.png)
